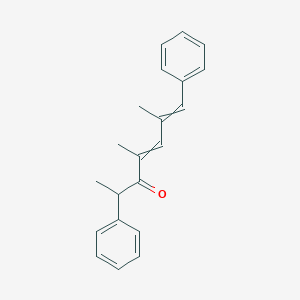
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one is an organic compound that belongs to the class of diarylheptanoids These compounds are characterized by a heptane backbone with two aromatic rings attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be achieved through several synthetic routes. One common method involves the condensation of benzalacetone with propionyl chloride in the presence of a base such as potassium tert-butoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be compared with other diarylheptanoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Alnustone: Exhibits antimicrobial activity.
Diphenylheptanoids: A broader class of compounds with diverse biological activities.
Propriétés
Numéro CAS |
917906-08-2 |
|---|---|
Formule moléculaire |
C21H22O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4,6-dimethyl-2,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O/c1-16(15-19-10-6-4-7-11-19)14-17(2)21(22)18(3)20-12-8-5-9-13-20/h4-15,18H,1-3H3 |
Clé InChI |
LXPHGFDYISCAEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)C(=CC(=CC2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
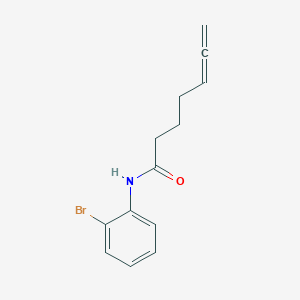
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
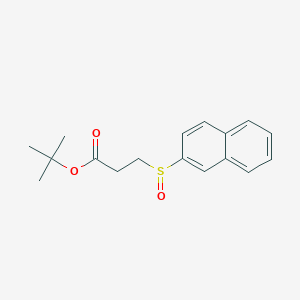
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
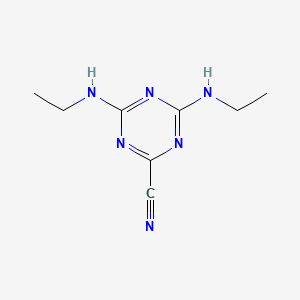
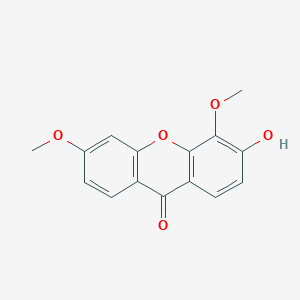
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
